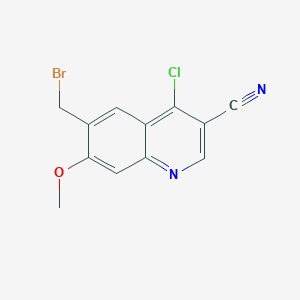
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromomethyl group at the 6-position, a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position of the quinoline ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of a quinoline derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging and detection.
Industry: The compound is utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, which can be useful in the design of irreversible inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Bromomethyl)-4-chloroquinoline-3-carbonitrile
- 6-(Bromomethyl)-7-methoxyquinoline-3-carbonitrile
- 4-Chloro-7-methoxyquinoline-3-carbonitrile
Uniqueness
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and carbonitrile groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H8BrClN2O |
|---|---|
Molekulargewicht |
311.56 g/mol |
IUPAC-Name |
6-(bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H8BrClN2O/c1-17-11-3-10-9(2-7(11)4-13)12(14)8(5-15)6-16-10/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
KGRSZKOOFKGLOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C(=C2C=C1CBr)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


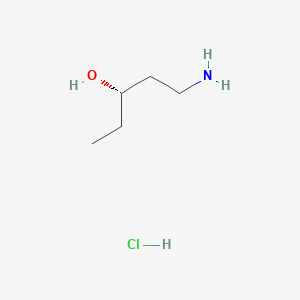
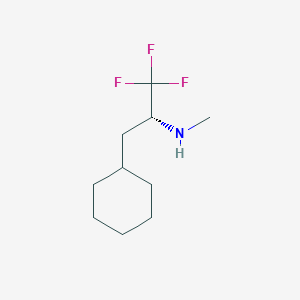
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)

![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)

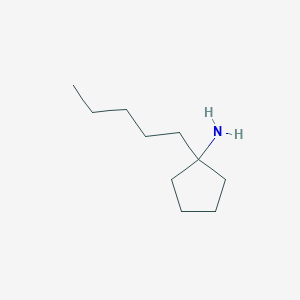
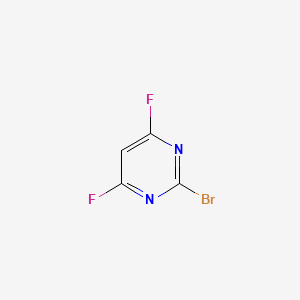
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
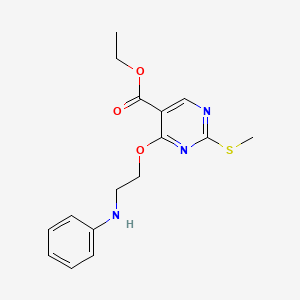
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
